molecular formula C15H21NO6S B12283473 3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide

3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12283473
M. Wt: 343.4 g/mol
InChI Key: SBDHXVMICOENAK-UHFFFAOYSA-N
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Description

3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide is a chemical compound with the molecular formula C15H21NO6S and a molecular weight of 343.4 g/mol . It is a derivative of oxathiazolidine, a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of 3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide involves several steps. One common method includes the reaction of 4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to form covalent bonds with specific amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

tert-butyl 2,2-dioxo-4-(phenylmethoxymethyl)oxathiazolidine-3-carboxylate

InChI

InChI=1S/C15H21NO6S/c1-15(2,3)22-14(17)16-13(11-21-23(16,18)19)10-20-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

SBDHXVMICOENAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(COS1(=O)=O)COCC2=CC=CC=C2

Origin of Product

United States

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